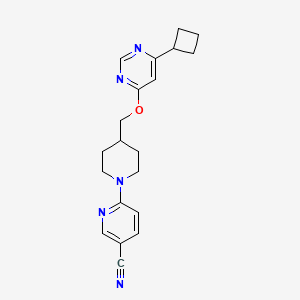
6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile, also known as CYM50308, is a novel compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of nicotinic receptor agonists and has shown promising results in various preclinical studies.
Wissenschaftliche Forschungsanwendungen
Targeted Protein Degradation
This compound can serve as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins. The rigidity of the linker can influence the three-dimensional orientation of the PROTAC, affecting the formation of the ternary complex with the target protein and E3 ubiquitin ligase, which is crucial for the protein’s degradation .
Chemical Conjugation
The structural features of this compound make it suitable for use in chemical conjugation strategies. This involves linking two molecules together, typically a drug and a carrier or targeting moiety, which can enhance the delivery and efficacy of therapeutic agents .
Flavour Modification
Compounds with similar structures have been evaluated as flavour modifiers . They can be used in the form of their sodium salts to modify the taste of beverages, potentially enhancing sweetness or masking undesirable flavors .
Anticancer Activity
Related compounds have shown potential in suppressing c-Myc expression in cancer cells. c-Myc is a protein associated with cell cycle progression and is often overexpressed in cancer. By downregulating c-Myc, compounds like this can exhibit anticancer activity .
Anti-inflammatory Activity
The ability to downregulate IL-8 in inflammatory cell models suggests that this compound could have applications in anti-inflammatory therapies . IL-8 is a cytokine involved in the inflammatory response, and its modulation is a key target in the treatment of various inflammatory diseases .
Cholesterol Regulation
Compounds with similar structures have been used as agonists for the farnesoid X receptor (FXR) , which plays a role in cholesterol metabolism. By activating FXR, these compounds can promote cholesterol lowering, which is beneficial in conditions like dyslipidemia .
Wirkmechanismus
Target of Action
Similar compounds have been found to target theFarnesoid X receptor (FXR) , which plays a crucial role in the regulation of bile acid levels in the liver and intestines. It also regulates cholesterol, triglyceride levels, and glucose metabolism.
Mode of Action
This modulation could lead to changes in the transcription of specific genes, leading to alterations in the biochemical pathways within the cell .
Biochemical Pathways
If we consider the role of fxr, the compound could potentially influence thebile acid synthesis pathway , cholesterol metabolism , and glucose homeostasis . The downstream effects of these changes could include a reduction in cholesterol levels and improved regulation of glucose, contributing to the overall metabolic health of the individual.
Result of Action
Based on the potential targets and pathways, the compound could lead to a decrease in cholesterol levels and improved glucose regulation . It could also potentially influence gene transcription, leading to alterations in cellular function.
Eigenschaften
IUPAC Name |
6-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c21-11-16-4-5-19(22-12-16)25-8-6-15(7-9-25)13-26-20-10-18(23-14-24-20)17-2-1-3-17/h4-5,10,12,14-15,17H,1-3,6-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCDVKQHIWFWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

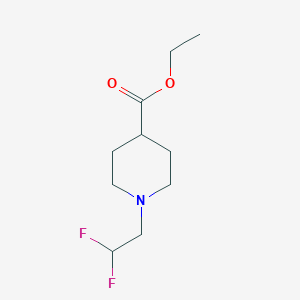
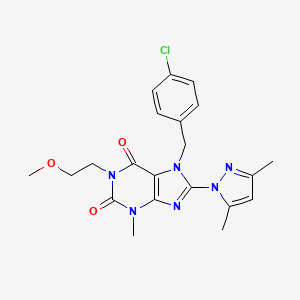
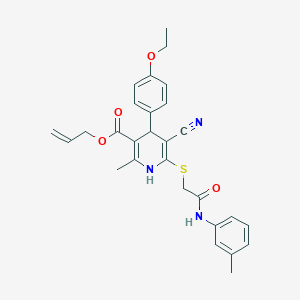
![methyl 3-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2932369.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid](/img/structure/B2932373.png)
![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2932374.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2932375.png)
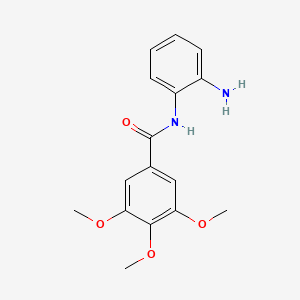
![N-benzyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2932377.png)
![5-chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2932379.png)
![3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2932381.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide](/img/structure/B2932382.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2932388.png)
![2-Ethyl-6-(4-fluorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2932389.png)